4-(Chloromethyl)phenyl acetate, with the chemical formula C₉H₉ClO₂ and CAS number 39720-27-9, is an organic compound characterized by the presence of a chloromethyl group attached to a phenyl ring that is further esterified with acetic acid. This compound is a colorless to pale yellow liquid with a molecular weight of approximately 182.62 g/mol. It is known for its reactivity due to the chloromethyl group, which can participate in various
These reactions highlight its versatility as a reagent in synthetic organic chemistry .
Research indicates that 4-(chloromethyl)phenyl acetate exhibits biological activity, particularly in the context of microbiological studies. It has been noted for its ability to inhibit bacterial translocation in experimental models, suggesting potential applications in understanding gut microbiota interactions and their implications for health . Additionally, it may pose risks as it is classified with warnings for skin sensitization and acute toxicity if ingested .
The synthesis of 4-(chloromethyl)phenyl acetate can be achieved through several methods:
These methods allow for the controlled production of this compound while minimizing byproducts .
4-(Chloromethyl)phenyl acetate finds applications in various fields:
Interaction studies involving 4-(chloromethyl)phenyl acetate primarily focus on its reactivity with biological molecules. It has been shown to interact with proteins and nucleic acids, which may lead to modifications that affect their function. Additionally, studies on its toxicity profile indicate that it may induce allergic reactions upon skin contact, necessitating careful handling in laboratory settings .
Several compounds share structural similarities with 4-(chloromethyl)phenyl acetate. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2-(Chloromethyl)phenyl acetate | C₉H₉ClO₂ | Similar reactivity but different positional isomer |
| Benzyl chloride | C₇H₇Cl | A simpler structure without the acetoxy group |
| p-Acetoxybenzyl chloride | C₉H₉ClO₂ | Contains an acetoxy group but lacks chloromethyl |
Uniqueness of 4-(Chloromethyl)phenyl Acetate: This compound's unique feature lies in its combination of both chloromethyl and acetoxy functionalities, allowing for diverse reactivity patterns not found in simpler halides or esters. Its specific arrangement enables targeted modifications in synthetic chemistry while also providing insights into biological interactions that are crucial for research applications .
4-(Chloromethyl)phenyl acetate is an aromatic ester with a reactive chloromethyl group. Its systematic IUPAC name is 4-(chloromethyl)phenyl acetate, though it is also known by several synonyms (Table 1). The compound’s molecular formula is C₉H₉ClO₂, with a molecular weight of 184.62 g/mol. Its structure features an acetate group (-OAc) and a chloromethyl (-CH₂Cl) substituent on a benzene ring, as represented by the SMILES notation CC(=O)OC1=CC=C(CCl)C=C1.
Table 1: Nomenclature and identifiers
| Property | Value |
|---|---|
| IUPAC Name | 4-(Chloromethyl)phenyl acetate |
| CAS Registry Number | 39720-27-9 |
| Common Synonyms | p-Acetoxybenzyl chloride, α-Chloro-p-cresol acetate |
| Molecular Formula | C₉H₉ClO₂ |
| SMILES | CC(=O)OC1=CC=C(CCl)C=C1 |
First reported in the mid-20th century, 4-(chloromethyl)phenyl acetate emerged as a key intermediate in pharmaceutical and agrochemical synthesis. Early patents, such as CN108358776A (2018), describe optimized methods for its preparation via chlorination of 4-methylol derivatives. The compound gained prominence due to its dual functionality: the acetate group offers stability, while the chloromethyl group enables facile functionalization through nucleophilic substitution.
This compound is pivotal in constructing complex molecules:
Recent studies highlight its role in:
Table 2: Recent applications in drug discovery
| Application | Example | Reference |
|---|---|---|
| PROTAC synthesis | BRD4 degrader VZ185 | |
| Covalent kinase inhibitors | EGFR-T790M inhibitors | |
| Antiproliferative agents | Methyl 2-[3-(3-phenylquinoxalinyl)thio]propanoates |
| Structural Feature | Description/Value | Citation |
|---|---|---|
| IUPAC Name | [4-(chloromethyl)phenyl] acetate | [2] [4] |
| SMILES Notation | CC(=O)OC1=CC=C(C=C1)CCl | [2] [4] [8] [6] |
| InChI | InChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | [2] [4] [7] [6] |
| InChI Key | OKRCXSCDWKJWSW-UHFFFAOYSA-N | [2] [4] [7] [6] |
| Molar Volume (mL/mol) | 153.7 | [8] |
| Functional Groups Present | Chloromethyl group (-CH₂Cl), Acetate ester group (-OCOCH₃) | [1] [2] [7] |
| Ring System | Benzene ring (aromatic) | [2] [7] |
| Substitution Pattern | Para-substituted (1,4-disubstituted benzene) | [2] [7] |
Table 3: Functional Group Analysis of 4-(Chloromethyl)phenyl acetate
| Functional Group | Key Properties | Electronic Effects | Citation |
|---|---|---|---|
| Chloromethyl (-CH₂Cl) | Reactive electrophilic site, prone to nucleophilic substitution reactions | Electron-withdrawing through inductive effect | [12] [11] [13] |
| Acetate Ester (-OCOCH₃) | Ester linkage providing hydrolyzable functionality, electron-withdrawing character | Electron-withdrawing through resonance and inductive effects | [14] [15] [16] [17] |
| Aromatic Ring (C₆H₄) | Aromatic stability, π-electron system, substitution sites | Electron-donating through resonance, stabilizing system | [15] [17] |
| Combined System | Para-disubstituted benzene with complementary electron-withdrawing groups | Overall electron-deficient aromatic system | [7] [11] |
Table 4: Structural Isomerism Comparison - 4-(Chloromethyl)phenyl acetate vs 2-(Chloromethyl)phenyl acetate
| Property | 4-(Chloromethyl)phenyl acetate | 2-(Chloromethyl)phenyl acetate |
|---|---|---|
| Molecular Formula | C₉H₉ClO₂ | C₉H₉ClO₂ |
| Molecular Weight (g/mol) | 184.62 | 184.62 |
| CAS Number | 39720-27-9 | 15068-08-3 |
| IUPAC Name | [4-(chloromethyl)phenyl] acetate | [2-(chloromethyl)phenyl] acetate |
| Position of Chloromethyl Group | Para position (position 4) | Ortho position (position 2) |
| Substitution Pattern | 1,4-disubstituted benzene | 1,2-disubstituted benzene |
| Electronic Environment | Both substituents in para relationship | Substituents in ortho relationship |
| Steric Effects | Minimal steric hindrance between substituents | Significant steric interaction between groups |
| Expected Reactivity Differences | Symmetric electronic distribution, uniform reactivity | Asymmetric electronic effects, potential intramolecular interactions |
Table 5: Comparison with Related Substituted Phenyl Acetates
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Electronic Effect | Expected Reactivity |
|---|---|---|---|---|---|
| 4-(Chloromethyl)phenyl acetate | C₉H₉ClO₂ | 184.62 | Halomethyl (Cl) | Electron-withdrawing (strong) | High nucleophilic substitution |
| 4-(Bromomethyl)phenyl acetate | C₉H₉BrO₂ | 229.07 | Halomethyl (Br) | Electron-withdrawing (strong) | Very high nucleophilic substitution |
| 4-(Methoxymethyl)phenyl acetate | C₁₀H₁₂O₃ | 180.20 | Alkoxymethyl | Electron-donating (moderate) | Low nucleophilic substitution |
| 4-Methylphenyl acetate | C₉H₁₀O₂ | 150.17 | Alkyl | Electron-donating (weak) | No halide displacement |
| Phenyl acetate (unsubstituted) | C₈H₈O₂ | 136.15 | None (H) | None | Standard ester reactivity |
| 4-(Fluoromethyl)phenyl acetate | C₉H₉FO₂ | 168.16 | Halomethyl (F) | Electron-withdrawing (moderate) | Moderate nucleophilic substitution |
Table 6: Electronic Effects Analysis of Functional Groups in 4-(Chloromethyl)phenyl acetate
| Substituent Group | Inductive Effect | Resonance Effect | Field Effect | Hammett σ Parameter (approx.) |
|---|---|---|---|---|
| Chloromethyl (-CH₂Cl) | Strong electron-withdrawing | No significant resonance | Localized withdrawal through σ-bond | +0.18 (σₘ), +0.12 (σₚ) |
| Acetate (-OCOCH₃) | Strong electron-withdrawing | Moderate electron-withdrawing through conjugation | Extended withdrawal through ester conjugation | +0.31 (σₘ), +0.45 (σₚ) |
| Combined Effect | Additive withdrawal | Dominated by acetate resonance | Long-range electronic modulation | σₚ ≈ +0.57 |
| Net Electronic Impact | Highly electron-deficient aromatic ring | Reduced electron density at ortho and para positions | Polarization of aromatic π-system | Strong deactivation toward electrophilic substitution |
4-(Chloromethyl)phenyl acetate exhibits well-defined phase transition temperatures that reflect its molecular structure and intermolecular interactions. The compound has a melting point of 31.5°C [1] [2] [3], placing it in the category of low-melting organic solids that exist as liquids at room temperature under normal conditions. This relatively low melting point can be attributed to the presence of the chloromethyl substituent, which introduces asymmetry to the molecular structure and reduces the efficiency of crystal packing compared to unsubstituted phenyl acetate derivatives.
The boiling point is reported as 240°C at standard atmospheric pressure [1] [4] [5], indicating significant intermolecular forces that must be overcome during vaporization. The elevated boiling point reflects the contributions of dipole-dipole interactions arising from the polar acetate ester group and the electronegative chlorine substituent, as well as van der Waals forces associated with the aromatic ring system.
| Property | Value | Measurement Conditions | Reference |
|---|---|---|---|
| Melting Point | 31.5°C | Standard atmospheric pressure | [1] [2] [3] |
| Boiling Point | 240°C | Standard atmospheric pressure | [1] [4] [5] |
| Flash Point | >230°F (>113°C) | Closed cup method | [1] [5] [6] |
The physical constants related to density and optical properties provide insight into the molecular packing and electronic characteristics of 4-(Chloromethyl)phenyl acetate. The compound exhibits a density of 1.201 g/mL at 25°C [1] [4] [5], which is typical for halogenated aromatic compounds. This density value is higher than that of unsubstituted phenyl acetate due to the presence of the chlorine atom, which contributes significantly to the molecular weight without proportionally increasing the molecular volume.
| Property | Value | Temperature | Reference |
|---|---|---|---|
| Density | 1.201 g/mL | 25°C | [1] [4] [5] |
| Refractive Index | n₂₀/D 1.53 | 20°C | [4] [5] [7] |
| Vapor Pressure | 0.00674 mmHg | 25°C | [8] |
The solubility characteristics of 4-(Chloromethyl)phenyl acetate are determined by its molecular structure, which contains both hydrophilic and hydrophobic regions. The compound demonstrates limited solubility in water due to its predominantly hydrophobic aromatic structure [9]. The presence of the chloromethyl group and acetate ester provides some polar character, but this is insufficient to overcome the hydrophobic interactions of the benzene ring system.
In contrast, the compound exhibits excellent solubility in organic solvents including ethanol, diethyl ether, and other polar and nonpolar organic media [9]. This solubility profile is typical for aromatic esters and makes the compound suitable for various synthetic applications and purification procedures using organic solvent systems.
| Solvent System | Solubility | Mechanism | Reference |
|---|---|---|---|
| Water | Limited | Hydrophobic exclusion | [9] |
| Ethanol | Soluble | Dipole-dipole interactions | [9] |
| Diethyl Ether | Soluble | van der Waals forces | [9] |
| Organic Solvents | Generally miscible | Multiple interaction modes | [9] |
The infrared spectrum of 4-(Chloromethyl)phenyl acetate exhibits characteristic absorption bands that correspond to the major functional groups present in the molecule. The carbonyl stretch of the ester group appears as a strong absorption between 1760-1780 cm⁻¹ [10] [11], which is typical for aromatic acetate esters. This frequency is slightly elevated compared to aliphatic esters due to the electron-withdrawing effect of the aromatic ring system.
The aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region [10] [11], appearing as weak to medium intensity bands. Aliphatic C-H stretches from the methyl and methylene groups appear between 2950-3000 cm⁻¹. The C-O stretching vibrations of the ester linkage produce strong absorptions in two regions: 1200-1300 cm⁻¹ for the acetate C-O stretch and 1000-1100 cm⁻¹ for the phenolic C-O stretch [10] [11].
| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3000-3100 | Weak-Medium | Aromatic C-H stretch | Benzene ring |
| 2950-3000 | Medium | Aliphatic C-H stretch | Methyl/methylene |
| 1760-1780 | Strong | C=O stretch | Acetate ester |
| 1600-1500 | Medium | Aromatic C=C stretch | Benzene ring |
| 1200-1300 | Strong | C-O stretch | Acetate ester |
| 750-850 | Strong | C-Cl stretch | Chloromethyl |
The ¹H NMR spectrum of 4-(Chloromethyl)phenyl acetate in deuterated chloroform reveals distinct signals corresponding to the different proton environments. The acetate methyl group appears as a singlet at δ 2.3 ppm [12] [13], integrating for three protons. The chloromethyl protons generate a singlet at δ 4.6 ppm [12] [13], integrating for two protons and appearing downfield due to the deshielding effects of both the chlorine atom and the aromatic ring.
The aromatic protons appear as a complex multiplet between δ 7.0-7.4 ppm [12] [13], integrating for four protons. The pattern typically shows the characteristic substitution pattern of a para-disubstituted benzene ring, with signals for the protons ortho and meta to the substituents appearing at slightly different chemical shifts due to the different electronic environments.
¹³C NMR spectroscopy provides complementary structural information, with the carbonyl carbon appearing at δ 169.0 ppm [14] [15], characteristic of ester carbonyls. The chloromethyl carbon appears at δ 46.4 ppm [14] [15], significantly downfield due to the electronegative chlorine substituent. The acetate methyl carbon appears at δ 20.9 ppm [14] [15], while the aromatic carbons appear in the expected range of δ 121.5-150.0 ppm [14] [15].
| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H | 2.3 (s, 3H) | Acetate methyl | Singlet |
| ¹H | 4.6 (s, 2H) | Chloromethyl | Singlet |
| ¹H | 7.0-7.4 (m, 4H) | Aromatic protons | Multiplet |
| ¹³C | 20.9 | Acetate methyl carbon | Quartet |
| ¹³C | 46.4 | Chloromethyl carbon | Triplet |
| ¹³C | 169.0 | Carbonyl carbon | Singlet |
The mass spectrum of 4-(Chloromethyl)phenyl acetate exhibits the characteristic molecular ion peak at m/z 184/186, showing the expected chlorine isotope pattern [16] [17]. The molecular ion peak is typically weak due to the relative instability of the radical cation, which readily undergoes fragmentation.
The base peak often appears at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) [16] [17], formed through benzylic cleavage and subsequent rearrangement. This fragmentation pattern is common in substituted benzyl compounds and represents one of the most stable carbocation species in the mass spectrum.
Other significant fragment ions include m/z 43 (acetyl cation, CH₃CO⁺), m/z 77 (phenyl cation, C₆H₅⁺), and m/z 142/144 (molecular ion minus acetyl group) [16] [17]. The loss of 15 mass units (M-15) produces the ion at m/z 169/171, corresponding to the loss of the methyl group from the acetate moiety.
| m/z | Relative Intensity | Fragment Assignment | Fragmentation Mechanism |
|---|---|---|---|
| 184/186 | Weak | Molecular ion [M]- ⁺ | Parent ion with Cl isotope pattern |
| 169/171 | Medium | [M-15]⁺ | Loss of CH₃ from acetate |
| 142/144 | Medium | [M-42]⁺ | Loss of acetyl group |
| 91 | High | Tropylium ion | Benzylic cleavage + rearrangement |
| 77 | Medium | Phenyl cation | Aromatic fragmentation |
| 43 | High | Acetyl cation | Ester cleavage |
4-(Chloromethyl)phenyl acetate demonstrates thermal stability under normal storage and handling conditions [18] [19], remaining stable at room temperature for extended periods when protected from moisture and light. The compound begins to show thermal decomposition at temperatures above 200°C [20] [21], with the exact decomposition temperature depending on the heating rate and atmospheric conditions.
Thermogravimetric analysis reveals a single-step decomposition process occurring between 200-250°C [22] [21], with the formation of various decomposition products including hydrogen chloride, carbon dioxide, and phenolic compounds [20] [23]. The thermal decomposition follows first-order kinetics with an activation energy typical of aromatic ester compounds.
The heat of combustion and specific heat capacity have not been extensively studied for this compound, though estimates based on group contribution methods suggest values consistent with other aromatic esters of similar molecular weight.
| Property | Value | Measurement Conditions | Reference |
|---|---|---|---|
| Decomposition Temperature | 200-250°C | DSC, nitrogen atmosphere | [20] [21] |
| Thermal Stability | Stable to 200°C | Ambient conditions | [18] [19] |
| Decomposition Products | HCl, CO₂, phenolics | Pyrolysis-GC/MS | [20] [23] |
The electrochemical behavior of 4-(Chloromethyl)phenyl acetate is characterized by irreversible oxidation processes occurring at relatively high potentials [24] [25]. Cyclic voltammetry studies indicate an oxidation potential of approximately +2.0 to +2.5 V versus the saturated calomel electrode in acetonitrile solution [24] [25].
The compound does not exhibit readily accessible reduction processes under normal electrochemical conditions, which is consistent with the electron-withdrawing nature of both the chloromethyl and acetate substituents [24] [25]. The electrochemical window is estimated to be approximately 3.0 V, making it suitable for use in certain electrochemical applications where a wide potential range is required.
The electrical conductivity is low, as expected for an organic ester compound, placing it in the insulating category [24] [25]. The dielectric constant is estimated to be in the range of 5-7, typical for aromatic esters with moderate polarity.
| Property | Value | Measurement Conditions | Reference |
|---|---|---|---|
| Oxidation Potential | +2.0 to +2.5 V vs. SCE | Cyclic voltammetry, CH₃CN | [24] [25] |
| Reduction Potential | Not accessible | Standard conditions | [24] [25] |
| Electrochemical Window | ~3.0 V | Linear sweep voltammetry | [24] [25] |
| Conductivity | Low (insulating) | Impedance spectroscopy | [24] [25] |
| Electrochemical Stability | Stable under mild conditions | Chronoamperometry | [24] [25] |
Corrosive;Irritant